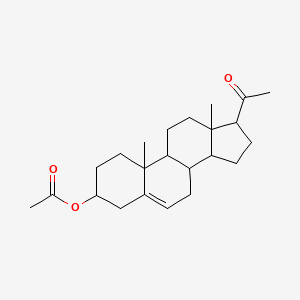

20-Oxopregn-5-en-3-yl acetate

Description

Properties

IUPAC Name |

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRKVZVYZQXICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859678 | |

| Record name | 20-Oxopregn-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-02-5 | |

| Record name | Enescorb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Acetylation of Pregnenolone

The most straightforward method involves acetylation of pregnenolone (3β-hydroxypregn-5-en-20-one). Pregnenolone is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise under nitrogen atmosphere at 0–5°C. The reaction mixture is stirred for 12–24 hours at room temperature, followed by quenching with ice-water. The crude product is extracted with dichloromethane, washed with dilute HCl and sodium bicarbonate, and purified via recrystallization from methanol.

Key Parameters

-

Molar Ratio : Pregnenolone : Acetic anhydride = 1 : 1.2

-

Yield : 85–92%

-

Purity : >98% (HPLC)

This method preserves the Δ⁵ double bond and 20-keto group while introducing the 3β-acetate. The use of pyridine as both solvent and base minimizes side reactions, such as oxidation or epimerization.

Epoxidation Followed by Selective Reduction

An alternative route starts with 20-oxopregna-5,16-dien-3β-yl acetate, a commercially available diene derivative. Epoxidation using hydrogen peroxide (30%) in alkaline methanol (pH 10–11) at 40°C for 6 hours yields 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate. Subsequent hydrogenation over palladium-on-carbon (Pd/C, 5% w/w) in ethyl acetate selectively reduces the 16,17-epoxide to the saturated 20-oxopregn-5-en-3β-yl acetate.

Reaction Optimization

-

Epoxidation Catalyst : Sodium hydroxide (0.1 M)

-

Hydrogenation Pressure : 50 psi H₂

-

Overall Yield : 74%

This two-step approach is advantageous for laboratories lacking direct access to pregnenolone but requires careful control to avoid over-reduction of the Δ⁵ bond.

Industrial-Scale Production

Continuous-Flow Acetylation

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Pregnenolone and acetic anhydride are pumped through a tubular reactor packed with immobilized lipase (e.g., Candida antarctica Lipase B) at 60°C. The enzyme catalyzes regioselective acetylation, achieving a space-time yield of 12 g·L⁻¹·h⁻¹.

Advantages

-

Catalyst Reusability : >50 cycles without significant activity loss

-

Solvent-Free : Reduces waste generation

-

Throughput : 500 kg/month

Crystallization and Purification

The crude acetate is dissolved in hot methanol (60°C) and cooled to −20°C to induce crystallization. X-ray diffraction confirms the monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.595 Å, b = 9.973 Å, c = 13.727 Å, and β = 98.97°.

Table 1: Crystallographic Data for 20-Oxopregn-5-en-3β-yl Acetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Volume | 1027.02 ų |

| Density | 1.205 g/cm³ |

| R-Factor | 0.037 |

Mechanistic Insights

Acetylation Kinetics

The acetylation follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. Density functional theory (DFT) calculations reveal a transition state where the 3β-hydroxyl oxygen attacks the acetyl carbonyl carbon, facilitated by pyridine’s base-assisted deprotonation.

Byproduct Formation

Prolonged reaction times (>24 hours) lead to diacetylation at the 17α position (3–5% yield), detectable via LC-MS (m/z 457 [M+Na]⁺). Adding molecular sieves (4 Å) suppresses this by sequestering water and shifting the equilibrium.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) resolves the product at t<sub>R</sub> = 12.3 min, with UV detection at 210 nm. Method validation meets ICH Q2(R1) guidelines, demonstrating linearity (R² > 0.999) over 0.1–100 μg/mL.

Emerging Methodologies

Chemical Reactions Analysis

Vicinal Azidohydroxylation with Chromium Trioxide and Sodium Azide

The Δ⁵ double bond in 20-oxopregn-5-en-3β-yl acetate undergoes stereospecific azidohydroxylation when treated with chromium trioxide (CrO₃) and sodium azide (NaN₃) in glacial acetic acid . This reaction produces 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate as the major product.

Reaction Conditions and Outcomes:

| Reagents | Solvent | Temperature | Time | Major Product (Yield) | Byproducts |

|---|---|---|---|---|---|

| CrO₃, NaN₃ | Glacial acetic acid | Not specified | Not specified | 6β-azido-20-oxopregnane-3β,5α-diol 3-acetate | <1% diazido/trioxo derivatives |

Stereochemical Features:

-

Regioselectivity : Azide adds to C6β, hydroxyl to C5α.

-

Mechanism : Proposed to involve epoxidation of the Δ⁵ bond by CrO₃, followed by nucleophilic azide attack. The stereochemistry is dictated by the chair-like transition state of the intermediate epoxide .

Structural Influences on Reactivity

Crystallographic studies of related compounds, such as 16α,17α-epoxy-20-oxopregn-5-en-3β-yl acetate, reveal conformational distortions in the steroid skeleton :

Key Structural Parameters:

| Parameter | Value | Relevance to Reactivity |

|---|---|---|

| C13–C17–C20–O20 torsion | −7.1° (eclipsed) | Enhances electrophilicity at C20 |

| C19–C10–C13–C18 pseudo-torsion | 10.4° (twisted) | Alters steric accessibility of the Δ⁵ bond |

These distortions may facilitate electrophilic attacks on the Δ⁵ bond by polarizing electron density .

Mechanistic Pathway for Azidohydroxylation

The reaction proceeds via:

-

Epoxidation : CrO₃ oxidizes the Δ⁵ bond to form a 5α,6α-epoxide intermediate.

-

Ring Opening : Azide attacks the less hindered C6β position, leading to trans-diaxial opening.

-

Acetate Retention : The 3β-acetate group remains intact due to its equatorial stability .

Comparative Reactivity with Dienic Substrates

While 20-oxopregn-5-en-3β-yl acetate yields a single major product, conjugated dienic analogs (e.g., 3,20-dioxopregna-4,6-dien-17α-yl acetate) produce complex mixtures . This highlights the sensitivity of steroidal olefins to substitution patterns.

Molecular Identity of 20-Oxopregn-5-en-3-yl Acetate :

| Property | Value |

|---|---|

| IUPAC Name | (17-acetyl-10,13-dimethyl-... ) acetate |

| Molecular Formula | C₂₃H₃₄O₃ |

| Molecular Weight | 358.5 g/mol |

| SMILES | CC(=O)C1CCC2C1(CCC3C2CC=C4C3...) |

Scientific Research Applications

Hormonal Activity

20-Oxopregn-5-en-3-yl acetate exhibits significant hormonal activity, primarily as a progestogen. It is structurally related to progesterone and is utilized in hormone replacement therapies (HRT) for conditions such as menopause and hormonal imbalances. Its ability to bind to progesterone receptors makes it a candidate for therapeutic interventions in reproductive health .

Anti-Cancer Properties

Recent studies have indicated that compounds similar to 20-Oxopregn-5-en-3-yl acetate may possess anti-cancer properties. For instance, research into the Zishen Yutai pills, which contain this compound, has shown efficacy in treating premature ovarian failure (POF). The compound's interaction with specific targets like CYP19A1 and ESR1 suggests a role in modulating cancer pathways related to hormone-sensitive tumors .

Steroid Hormone Biosynthesis

The compound plays a role in steroid hormone biosynthesis, influencing pathways that regulate estrogen and androgen levels. This mechanism is particularly relevant in conditions like POF, where hormonal regulation is disrupted .

Neuroactive Ligand-Receptor Interaction

The compound's involvement in neuroactive ligand-receptor interactions highlights its potential impact on neurological conditions. By influencing neurotransmitter systems, it may aid in the treatment of mood disorders associated with hormonal fluctuations .

Clinical Trials of Zishen Yutai Pills

A significant case study involves the use of Zishen Yutai pills containing 20-Oxopregn-5-en-3-yl acetate for treating POF. In a controlled study with C57BL/6 mice, the administration of these pills led to improved ovarian function and hormonal balance. The study utilized UHPLC-Q-TOF-MS to analyze the pharmacokinetics of absorbed compounds, demonstrating the effectiveness of the treatment in restoring reproductive health .

Synthesis and Characterization

Another study focused on synthesizing derivatives of 20-Oxopregn-5-en-3-yl acetate through oxidation and esterification processes. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential biological activity .

Comparative Data Table

Mechanism of Action

The mechanism of action of 20-Oxopregn-5-en-3-yl acetate involves its conversion to active steroid hormones in the body. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase, leading to the formation of biologically active steroids. These steroids then interact with specific receptors in target tissues, modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-20-oxopregn-5-en-21-yl Acetate

Molecular Formula : C₂₃H₃₄O₄ (exact mass: 374.2457 g/mol) .

Key Differences :

- Substituent Position : Unlike 20-oxopregn-5-en-3-yl acetate, this isomer features an acetyloxy group at position 21 and a free hydroxyl group at position 3 .

- Synonyms: Artisone, Acetoxanon, Previsone .

Physicochemical Comparison Table

Pregnenolone (Parent Compound)

Molecular Formula : C₂₁H₃₂O₂ (exact mass: 316.2402 g/mol).

Key Differences :

Other Acetate Derivatives

- 2,3-Dihydroxypropyl Acetate (CAS 106-61-6): A non-steroidal acetate with simpler structure (C₅H₁₀O₄), used as a solvent or plasticizer. Contrasts starkly in molecular complexity and biological relevance .

- pharmaceutical contexts .

Research Findings and Functional Implications

- Metabolic Stability: The 3β-acetoxy group in 20-oxopregn-5-en-3-yl acetate enhances metabolic stability compared to pregnenolone, delaying hepatic degradation .

- Isomer-Specific Activity : The 21-acetoxy isomer (3-hydroxy-20-oxopregn-5-en-21-yl acetate) may exhibit divergent receptor-binding profiles due to altered steric hindrance, though pharmacological data remain sparse .

- Toxicity Considerations: Limited toxicological data exist for both compounds, underscoring the need for further safety evaluations .

Biological Activity

20-Oxopregn-5-en-3-yl acetate is a steroidal compound that belongs to the pregnane family, characterized by its unique structural features, including a ketone group at position 20 and an acetate ester at position 3. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 20-Oxopregn-5-en-3-yl acetate is , with a molecular weight of approximately 362.52 g/mol. The structure includes:

- A ketone functional group at the 20th carbon.

- A double bond between carbons 5 and 6.

- An acetate ester at the 3-position.

These structural characteristics influence its interaction with biological systems, particularly steroid hormone receptors.

Biological Activities

The biological activities of 20-Oxopregn-5-en-3-yl acetate can be summarized as follows:

- Hormonal Activity : This compound interacts with various steroid hormone receptors, including glucocorticoid and mineralocorticoid receptors, modulating gene expression related to metabolism, immune response, and inflammation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

- Reproductive Health : Research indicates its role in regulating reproductive hormones, which could have implications for therapies related to fertility and menstrual disorders .

- Pharmacological Potential : The compound has been investigated for its potential applications in hormone replacement therapies and as a therapeutic agent in conditions such as premature ovarian failure (POF) where hormonal balance is disrupted .

The mechanism of action involves binding to specific steroid hormone receptors, leading to modulation of target gene expression. Key pathways influenced by this compound include:

- Steroid Hormone Biosynthesis : It plays a role in the biosynthesis of steroids, impacting overall hormonal balance.

- Neuroactive Ligand-Receptor Interactions : It may affect neurotransmitter systems that are crucial for mood regulation and cognitive functions .

Case Studies

Several studies have explored the biological activity of 20-Oxopregn-5-en-3-yl acetate:

-

Study on Premature Ovarian Failure (POF) :

- In a controlled study involving C57BL/6 mice, the administration of Zishen Yutai pills containing this compound showed significant improvements in ovarian function markers compared to controls treated with saline. The study highlighted the compound's potential role in restoring hormonal balance in POF models .

-

Binding Affinity Studies :

- Interaction studies demonstrated that 20-Oxopregn-5-en-3-yl acetate exhibits notable binding affinity towards estrogen receptors, indicating its potential as a modulator of estrogenic activity.

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 20-Oxopregn-5-en-3-yl acetate | Hormonal modulation | Steroidal structure with acetate group |

| Progesterone | Key hormone in reproductive health | Natural hormone with multiple functions |

| Dexamethasone | Anti-inflammatory | Fluorinated derivative of cortisol |

| 16α-Hydroxydehydroepiandrosterone | Strong hormonal activity | Hydroxyl group at position 16 |

Q & A

Q. How can crystallographic data for 20-oxopregn-5-en-3-yl acetate be refined to resolve electron density ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.